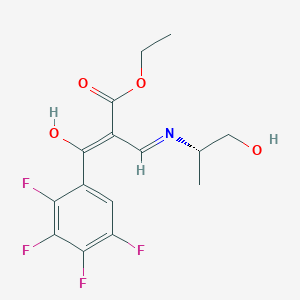

Levofloxacin Tetrafluoro Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Levofloxacin Tetrafluoro Impurity 1 is an impurity of Levofloxacin, a fluoroquinolone antibiotic . It is used in the pharmaceutical industry and is known for its purity .

Synthesis Analysis

The synthesis of Levofloxacin and its impurities has been studied using methods such as High-Performance Liquid Chromatography (HPLC) . The HPLC method for Levofloxacin and six known impurities was developed and validated . The finalized method produced a linear response in the specification limit with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .Molecular Structure Analysis

The molecular structure of Levofloxacin and its impurities has been studied . The polymorphism of Levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form was reported . The geometric parameters, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential contours and surfaces, and the nonlinear properties of Levofloxacin were calculated using DFT/B3LYP method .Chemical Reactions Analysis

The chemical reactions of Levofloxacin and its impurities have been analyzed . Levofloxacin inhibits bacterial type II topoisomerases, topoisomerase IV and DNA gyrase .Physical And Chemical Properties Analysis

The physical and chemical properties of Levofloxacin and its impurities have been analyzed . The polymorphism of Levofloxacin was studied, and the phase transformations among different solid-state crystal forms of Levofloxacin were investigated .Scientific Research Applications

-

Scientific Field: Pharmaceutical Chemistry

- Application : Levofloxacin and its known impurities are used in the development and validation of a novel HPLC method .

- Methods of Application : The method involves the use of a buffer composed of 8.5g ammonium acetate, 1.25g cupric sulphate, and 1.g L-Isoleucine in 1000ml water. The mobile phase is a mixture of this buffer and methanol in a 70:30 v/v ratio. The column used is Inertsil ODS-3V C18, 250*4.6mm, 5µ .

- Results : The method produced a linear response with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .

-

Scientific Field: Drug-Metal Interaction Studies

- Application : Levofloxacin is studied for its interactions with various elements essential to the human body, like magnesium, calcium, chromium, copper, zinc, and iron .

- Methods of Application : The availability of Levofloxacin in the presence of these elements was studied in simulated gastric juice, pH 7.4, and simulated intestinal juice .

- Results : The availability of Levofloxacin was depressed up to 21% in simulated gastric juice, while up to 5% in pH 7.4 and 27% in simulated intestinal juice .

-

Scientific Field: Antibiotic Research

- Application : Levofloxacin is a broad-spectrum antibiotic, which shows its action against both gram-positive and gram-negative strains .

- Methods of Application : Levofloxacin is used in treating several infections. It is a levo isomer of the racemate ofloxacin .

- Results : Levofloxacin has been found to be effective in treating a variety of bacterial infections .

-

Scientific Field: Pharmaceutical Formulation

- Application : Levofloxacin is used in the formulation of different types of pharmaceutical products .

- Methods of Application : The formulation process involves the use of Levofloxacin as an active ingredient in the product .

- Results : The formulated product is used for its antibacterial properties .

-

Scientific Field: Quality Control in Pharmaceuticals

- Application : Levofloxacin impurities are used as reference standards in laboratory tests as prescribed in the European Pharmacopoeia .

- Methods of Application : These impurities are used in method-specific assays for which the reference standard is used .

- Results : The uncertainty of the assigned value is not stated since it is considered to be negligible in relation to the defined limits of the method-specific assays .

-

Scientific Field: Drug Development

- Application : Levofloxacin and its impurities are used in the investigation of new drugs .

- Methods of Application : The investigation involves the use of Levofloxacin and its impurities in the development of new drugs .

- Results : The results of these investigations contribute to the development of new and effective drugs .

Safety And Hazards

properties

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Tetrafluoro Impurity 1 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)